molecular formula C22H26O4 B11560576 1,8-Bis(4-methoxyphenyl)octane-1,8-dione

1,8-Bis(4-methoxyphenyl)octane-1,8-dione

Cat. No.: B11560576
M. Wt: 354.4 g/mol
InChI Key: HFJPNEPEHBTOCC-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Structural Chemistry

Diaryldiketones are organic compounds that feature two carbonyl groups, each bonded to an aromatic ring system. The versatility of the ketone group and the electronic properties of the aryl substituents make these compounds valuable intermediates in a wide array of chemical transformations. In organic synthesis, they serve as precursors for the construction of more complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. organic-chemistry.org The reactivity of the carbonyl groups allows for a variety of reactions, such as nucleophilic additions, condensations, and reductions.

From a structural chemistry perspective, diaryldiketones are intriguing subjects for studying the interplay of electronic and steric effects. The nature of the aryl groups and the length and flexibility of the linker between the two ketone functionalities significantly influence the molecule's conformation and, consequently, its physical and chemical properties. These structural characteristics are often investigated using techniques like X-ray crystallography and various spectroscopic methods.

Significance of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione within the Broader Field of Diketones

This compound belongs to the sub-class of 1,8-diketones, where the two carbonyl groups are separated by a six-carbon aliphatic chain. The presence of the long, flexible octane (B31449) chain allows for a greater degree of conformational freedom compared to shorter-chain diketones. This flexibility can be a key factor in its potential applications, for instance, in the synthesis of macrocyclic compounds or polymers where specific spatial arrangements are desired.

The methoxy (B1213986) groups on the phenyl rings are electron-donating, which can influence the reactivity of the carbonyl groups. This electronic effect, coupled with the steric bulk of the aryl groups, can modulate the compound's chemical behavior. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential as a monomer in polymerization reactions or as a building block in supramolecular chemistry. The long aliphatic chain could impart desirable properties such as solubility and flexibility to resulting materials.

Fundamental Structural Features and Chemical Classifications

This compound is classified as a symmetrical diaryl 1,8-diketone. The key structural features include:

Two Ketone Functional Groups: These are the primary sites of reactivity in the molecule.

Two 4-methoxyphenyl (B3050149) (Anisyl) Groups: These aromatic moieties influence the electronic properties and steric environment of the carbonyl carbons. The methoxy group at the para position is an activating group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.

An Octane Chain: This eight-carbon aliphatic linker provides significant flexibility to the molecule. The first and eighth carbons of this chain are part of the ketone groups.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C22H26O4
Molecular Weight 354.44 g/mol
Chemical Class Diaryldiketone, 1,8-Diketone
Functional Groups Ketone, Ether (methoxy), Aromatic Ring

Detailed Research Findings

Specific research focused solely on this compound is limited in the public domain. However, research on related long-chain diaryldiketones provides insights into their potential synthesis and reactivity. The synthesis of such molecules can often be achieved through Friedel-Crafts acylation of a suitable aromatic compound (in this case, anisole) with a diacyl chloride (suberoyl chloride).

The reactivity of the carbonyl groups is expected to be similar to that of other aryl ketones. They can undergo reduction to form the corresponding diols, or they can be used in condensation reactions with various nucleophiles to form a range of heterocyclic structures. The long aliphatic chain may also participate in intramolecular reactions under certain conditions, leading to the formation of large ring systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,8-bis(4-methoxyphenyl)octane-1,8-dione

InChI

InChI=1S/C22H26O4/c1-25-19-13-9-17(10-14-19)21(23)7-5-3-4-6-8-22(24)18-11-15-20(26-2)16-12-18/h9-16H,3-8H2,1-2H3

InChI Key

HFJPNEPEHBTOCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for 1,8 Bis 4 Methoxyphenyl Octane 1,8 Dione and Analogues

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 1,8-bis(4-methoxyphenyl)octane-1,8-dione, the primary disconnection points are the carbon-carbon bonds adjacent to the carbonyl groups.

A logical retrosynthetic approach involves disconnecting the bonds between the carbonyl carbons and the aromatic rings. This leads to two key synthons: a 4-methoxyphenyl (B3050149) acyl cation and a 1,6-dianionic octane (B31449) derivative, or a 4-methoxyphenyl anion and a 1,8-diacyl octane cation. These synthons can be traced back to readily available starting materials.

Key Retrosynthetic Disconnections:

Friedel-Crafts Acylation Approach: Disconnecting the aryl-carbonyl bond suggests a Friedel-Crafts acylation of anisole (B1667542) with an eight-carbon dicarboxylic acid derivative, such as suberoyl chloride. This is a direct and often efficient method for forming aryl ketones.

Organometallic Approach: Alternatively, the same aryl-carbonyl bond disconnection can lead to a nucleophilic 4-methoxyphenyl organometallic reagent (e.g., a Grignard or organocuprate reagent) and an electrophilic eight-carbon difunctional species like suberoyl chloride.

Coupling Reaction Approach: Another strategy involves disconnecting the carbon-carbon bonds within the octane chain. This is less common for this specific target but could be envisioned through precursor molecules that are then coupled to form the eight-carbon chain.

Direct Synthetic Routes to this compound

Several direct synthetic methodologies can be employed to construct this compound, leveraging well-established organic reactions.

Friedel-Crafts acylation stands out as a primary condensation reaction for the synthesis of aryl ketones. beilstein-journals.orgnih.govthieme.com In this context, the reaction would involve the acylation of two equivalents of anisole with one equivalent of suberoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.govthieme.com The electron-donating methoxy (B1213986) group on the anisole ring directs the acylation to the para position, leading to the desired product.

The reaction proceeds via the formation of an acylium ion from suberoyl chloride and the Lewis acid, which then undergoes electrophilic aromatic substitution with anisole. A second acylation at the other end of the suberoyl chloride molecule with another molecule of anisole completes the synthesis.

Table 1: Representative Friedel-Crafts Acylation Conditions

Acylating Agent Aromatic Substrate Lewis Acid Solvent Temperature Yield (%)
Suberoyl chloride Anisole AlCl₃ CS₂ or CH₂Cl₂ 0 °C to rt 75-85

Organometallic reagents provide a powerful alternative for the formation of the aryl-carbonyl bonds in this compound.

Grignard Reagents: The reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with suberoyl chloride can yield the target diketone. sigmaaldrich.comfishersci.comnih.gov However, careful control of stoichiometry and reaction conditions is crucial to prevent the over-addition of the Grignard reagent to the newly formed ketone, which would lead to tertiary alcohol byproducts. The use of a 2:1 ratio of the Grignard reagent to the diacyl chloride is theoretically required.

Organocuprates (Gilman Reagents): Lithium di(4-methoxyphenyl)cuprate, a Gilman reagent, is a softer nucleophile than the corresponding Grignard reagent and is known to react efficiently with acyl chlorides to form ketones with a lower propensity for over-addition. masterorganicchemistry.commasterorganicchemistry.com This makes it a potentially more selective choice for the synthesis of this compound from suberoyl chloride. masterorganicchemistry.commasterorganicchemistry.com

While the McMurry, Suzuki-Miyaura, and Negishi couplings are powerful C-C bond-forming reactions, they are less direct for the synthesis of this specific 1,8-diketone from simple precursors. wikipedia.orgchem-station.comrsc.orgjove.comorgchemres.orgnih.govnih.govnih.govresearchgate.netmdpi.comsciforum.netnih.govresearchgate.netresearchgate.netrsc.orgbohrium.comresearchgate.net These methods are typically employed for creating the carbon backbone of a molecule, which in this case is a simple octane chain, or for coupling pre-functionalized fragments. For instance, a Suzuki-Miyaura or Negishi coupling could be envisioned to construct a more complex diaryl octane backbone which is then oxidized to the diketone, but this would be a more convoluted route. The McMurry coupling is primarily used for the reductive coupling of two carbonyl groups to form an alkene and would be more applicable for the intramolecular cyclization of the target diketone rather than its formation. wikipedia.orgchem-station.comrsc.orgjove.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. organic-chemistry.orgresearchgate.netresearchgate.net While there are no well-established MCRs that directly yield 1,8-diaryl-1,8-octanediones, one could hypothetically design a convergent synthesis where suitable precursors are brought together. However, for a symmetrical and relatively simple molecule like this compound, the more classical two-component strategies like Friedel-Crafts acylation or organometallic additions are generally more practical and efficient.

Preparation and Functionalization of Advanced Intermediates

The success of the aforementioned synthetic routes relies on the availability and reactivity of key intermediates.

Suberoyl Chloride: This diacyl chloride is a crucial electrophilic building block. It is typically prepared from suberic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually straightforward and high-yielding. Suberoyl chloride is a reactive intermediate that readily undergoes nucleophilic attack at both carbonyl carbons.

4-Methoxyphenyl Organometallic Reagents:

4-Methoxyphenylmagnesium Bromide: This Grignard reagent is prepared by the reaction of 4-bromoanisole (B123540) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comfishersci.comnih.govchemrxiv.org Its formation is generally efficient, and the resulting reagent is a potent nucleophile.

Lithium di(4-methoxyphenyl)cuprate: This Gilman reagent is prepared by reacting two equivalents of 4-methoxyphenyllithium (itself generated from 4-bromoanisole and n-butyllithium) with one equivalent of a copper(I) salt, such as copper(I) iodide (CuI). masterorganicchemistry.commasterorganicchemistry.com

These intermediates are then used in the coupling reactions as described in section 2.2.2. The functionalization of these intermediates is inherent in their reaction to form the final product.

Catalytic Systems in the Synthesis of Related Diketones and Heterocycles

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

In the context of synthesizing this compound, the primary catalytic application is in the Friedel-Crafts acylation, where Lewis acids like AlCl₃ or FeCl₃ are used catalytically or stoichiometrically. beilstein-journals.orgnih.govthieme.com

The true power of catalysis is more evident in the subsequent transformations of the synthesized diketone. 1,8-Diketones are versatile precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. For example, treatment with an acid catalyst can induce an intramolecular aldol (B89426) condensation, leading to the formation of a cyclized product with a new ring system.

Furthermore, the diketone can be a substrate for the synthesis of larger ring systems through intramolecular McMurry coupling. wikipedia.orgchem-station.comrsc.orgjove.com This reaction, which uses low-valent titanium reagents, can effect an intramolecular reductive coupling of the two ketone functionalities to form a cyclooctene (B146475) derivative.

Table 2: Potential Catalytic Transformations of 1,8-Diketones

Diketone Substrate Reagent/Catalyst Reaction Type Product Type
This compound Acid (e.g., H₂SO₄) or Base (e.g., NaOH) Intramolecular Aldol Condensation Cyclized enone
This compound TiCl₄/Zn Intramolecular McMurry Coupling Cyclooctene derivative

These catalytic transformations highlight the utility of this compound as a key intermediate in the synthesis of more complex molecular architectures.

Homogeneous Catalysis

Homogeneous catalysis for Friedel-Crafts acylation traditionally employs Lewis acids that are soluble in the reaction medium. byjus.com These catalysts, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), are effective in activating the acylating agent to generate a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring. byjus.comresearchgate.net Anisole typically directs acylation to the para position due to the steric hindrance at the ortho position from the methoxy group, leading to the desired 4-methoxyacetophenone moieties. youtube.comvedantu.com

In a typical procedure for a diacylation to form a compound like this compound, suberoyl chloride would be treated with at least two equivalents of anisole and a stoichiometric amount of a Lewis acid catalyst. The reaction mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, which facilitates the generation of the acylium ion. byjus.com This electrophile then undergoes aromatic substitution on the anisole ring. The process is repeated at the other end of the eight-carbon chain.

While effective, homogeneous catalysts present several drawbacks, including the need for stoichiometric amounts, difficulty in separation from the product, and the generation of corrosive and environmentally hazardous waste during workup. researchgate.net

Recent advancements have explored the use of other homogeneous catalysts, such as arene-Group VIB tricarbonyl complexes [ArM(CO)₃, where M = Cr, Mo, W], which can promote Friedel-Crafts type reactions. acs.org Additionally, metal triflates have been investigated as more sustainable alternatives to traditional Lewis acids. researchgate.net

Heterogeneous Catalysis (e.g., Zeolite-Supported Catalysts)

To overcome the limitations of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts, particularly zeolite-supported catalysts. researchgate.net Zeolites are microporous aluminosilicates with well-defined pore structures and strong acid sites, making them attractive solid acid catalysts for Friedel-Crafts reactions. scirp.orgmdpi.com Their use aligns with the principles of green chemistry by offering advantages such as ease of separation, reusability, and reduced waste generation. researchgate.netaiche.org

Various types of zeolites, including H-Beta, H-ZSM-5, H-Y, and Mordenite, have been successfully employed in the acylation of anisole. mdpi.comrsc.org The catalytic activity and selectivity of zeolites are influenced by factors such as their pore size, acid site density, and the ratio of Brønsted to Lewis acid sites. rsc.orgrsc.org For the synthesis of this compound, the choice of zeolite would be critical to accommodate the diffusion of the relatively large suberoyl chloride and the di-acylated product within its porous structure.

Studies on the acylation of anisole with long-chain carboxylic acids, such as octanoic acid, over large-pore zeolites have demonstrated the feasibility of using these catalysts for producing long-chain aromatic ketones. rsc.org Modified Hβ zeolites, for instance, have shown good catalytic performance in the acylation of anisole with octanoic acid, suggesting their potential for the diacylation with suberoyl chloride. rsc.orgrsc.org The reaction conditions, including temperature and solvent, play a crucial role in optimizing the conversion and selectivity. mdpi.com In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the process. acs.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its analogues is increasingly guided by the twelve principles of green chemistry. The shift from homogeneous Lewis acids to heterogeneous catalysts like zeolites directly addresses several of these principles, including waste prevention, catalysis, and designing safer chemicals and processes. researchgate.netaiche.org

The use of solid, reusable catalysts like zeolites minimizes the production of hazardous waste associated with traditional Friedel-Crafts reactions. researchgate.net Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as supercritical carbon dioxide, can significantly reduce the environmental impact of the synthesis. aiche.org

Another green approach involves using carboxylic acids (e.g., octanedioic acid) directly as acylating agents instead of acyl chlorides. This avoids the generation of corrosive HCl as a byproduct. rsc.org However, this often requires more active catalysts and higher reaction temperatures. The use of visible-light-induced aerobic C-H oxidation reactions represents an innovative and highly atom-economical strategy for the synthesis of aromatic ketones in water, offering a potentially greener alternative for future synthetic designs. chemistryviews.org

Comparative Analysis of Synthetic Yields and Efficiencies

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic methodology. A comparative analysis highlights the trade-offs between different catalytic systems.

Below is a comparative table illustrating typical yields and reaction conditions for the acylation of anisole to produce aromatic ketones, which can be extrapolated to the synthesis of the target diketone.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reusability
Homogeneous (AlCl₃)Suberoyl ChlorideDichloromethaneReflux4-675-85No
Heterogeneous (H-Beta Zeolite)Suberoyl ChlorideDichlorobenzene120-1408-1280-90Yes
Heterogeneous (Modified Hβ Zeolite)Octanedioic AcidNone (Solvent-free)150-17010-1570-80Yes
Homogeneous (Metal Triflates)Suberoyl ChlorideNitrobenzene100-1206-880-88Limited

This table presents representative data based on analogous acylation reactions found in the literature. Actual yields for this compound may vary.

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity at the Carbonyl Centers

The two ketone functionalities are primary sites of reactivity, susceptible to attack by nucleophiles and serving as handles for carbon-carbon bond formation.

The carbonyl carbons of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione are electrophilic and can undergo nucleophilic addition. numberanalytics.com Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions are expected to react with the carbonyl groups. numberanalytics.com The addition of a Grignard reagent, for example, would lead to the formation of a tertiary alcohol. Due to the presence of two carbonyl groups, the stoichiometry of the nucleophile can be controlled to achieve mono- or di-addition products.

Table 1: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExamplePredicted Product (after workup)
HydrideSodium borohydride (B1222165) (NaBH₄)1,8-Bis(4-methoxyphenyl)octane-1,8-diol
OrganometallicMethylmagnesium bromide (CH₃MgBr)1,8-Bis(4-methoxyphenyl)-1,8-dimethyl-octane-1,8-diol
CyanideHydrogen cyanide (HCN)1,8-Bis(4-methoxyphenyl)-1,8-dicyano-octane-1,8-diol

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl groups allows this compound to participate in condensation reactions. Of particular interest is the potential for intramolecular aldol (B89426) condensation. Given that this is a 1,8-diketone, an intramolecular reaction would lead to the formation of a large ring structure. Studies on other 1,8-diketones have shown that intramolecular aldol cyclizations can be employed to construct seven-membered rings with high diastereoselectivity. nih.gov The reaction proceeds by forming an enolate at one α-carbon, which then attacks the other carbonyl group. Subsequent dehydration of the aldol addition product would yield a cyclic α,β-unsaturated ketone. The formation of five- and six-membered rings is generally more favorable in intramolecular aldol reactions of 1,4- and 1,5-diketones, respectively. libretexts.orgyoutube.comlibretexts.org

The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles in α-substitution reactions. msu.eduwikipedia.orglibretexts.orglibretexts.org

One common α-substitution is halogenation. In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). wikipedia.orgyoutube.com The reaction proceeds through an enol or enolate intermediate. wikipedia.org Another important reaction is the alkylation of the enolate, which allows for the formation of new carbon-carbon bonds at the α-position. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to generate the enolate, which is then treated with an alkyl halide.

Reactions Involving the Aromatic Moieties

The two 4-methoxyphenyl (B3050149) groups can also undergo chemical transformations, primarily through electrophilic aromatic substitution and modifications of the methoxy (B1213986) group.

The methoxy group is an activating, ortho-, para-directing substituent for electrophilic aromatic substitution. wikipedia.org Since the para position is already substituted, electrophilic attack will be directed to the ortho positions (relative to the methoxy group). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.in The presence of the deactivating acyl group on the ring will likely make these reactions less facile than on anisole (B1667542) itself. lkouniv.ac.in

Table 2: Potential Electrophilic Aromatic Substitution Products of this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1,8-Bis(3-nitro-4-methoxyphenyl)octane-1,8-dione
BrominationBr₂, FeBr₃1,8-Bis(3-bromo-4-methoxyphenyl)octane-1,8-dione
Friedel-Crafts AcylationCH₃COCl, AlCl₃1,8-Bis(3-acetyl-4-methoxyphenyl)octane-1,8-dione

The methoxy groups can be cleaved to yield the corresponding phenols. This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). nih.govnumberanalytics.com The cleavage of aryl methyl ethers is a common synthetic strategy to unmask a phenol (B47542) group, which can then be used for further functionalization, such as etherification or esterification. More recent methods for aryl methyl ether cleavage utilize reagents like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides or a combination of aluminum chloride and sodium iodide. mcmaster.careddit.com This demethylation would convert this compound into 1,8-Bis(4-hydroxyphenyl)octane-1,8-dione.

Modifications of the Octane (B31449) Backbone

Modifying the length of the octane backbone in this compound involves complex multi-step synthetic sequences. While specific literature on this exact compound is scarce, general organic chemistry principles can be applied to propose potential strategies.

Chain Elongation: Elongation would likely involve reactions at the carbons alpha to the carbonyl groups. For instance, a Wittig-type reaction could be envisioned where the carbonyl group is first converted to an alkene, followed by hydroboration-oxidation to introduce a terminal alcohol, which could then be oxidized and further elongated. Another strategy could involve forming the enolate at the C2/C7 positions and reacting it with a suitable electrophile to extend the chain.

Chain Shortening: Chain shortening is often achieved through oxidative cleavage. For example, the Baeyer-Villiger oxidation could convert the ketones into esters, which could then be hydrolyzed, and the resulting carboxylic acid and alcohol moieties could be subjected to degradation reactions, such as the Hunsdiecker reaction or oxidative decarboxylation, to shorten the chain one carbon at a time. However, such reactions on a symmetrical diketone would likely lead to a mixture of products unless the two carbonyls exhibit different reactivities.

The flexible octane chain allows the two terminal carbonyl groups to come into proximity, enabling intramolecular reactions to form cyclic structures.

An important example is the intramolecular aldol condensation . libretexts.orgpearson.com Molecules containing two carbonyl groups can form a ring through such a reaction. libretexts.org In the presence of a base, an enolate can be formed at one of the α-carbons (C2 or C7). This enolate can then act as a nucleophile and attack the carbonyl carbon at the other end of the chain (C8 or C1). For a 1,8-diketone, this intramolecular attack would lead to the formation of a seven-membered ring, which is thermodynamically less favored than five- or six-membered rings but still feasible. organicchemistrytutor.com The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration (elimination of water) under the reaction conditions to yield a more stable α,β-unsaturated cyclic ketone, specifically a substituted cycloheptenone. The formation of five- and six-membered rings is generally preferred in these reactions due to lower ring strain. libretexts.org

Reactant Reaction Type Conditions Major Product Ring Size
This compoundIntramolecular Aldol CondensationBase (e.g., NaOH, LDA)2-(4-methoxybenzoyl)-7-(4-methoxyphenyl)cyclohept-1-en-1-ol7
This compoundIntramolecular Aldol Condensation with DehydrationBase (e.g., NaOH), Heat2-(4-methoxybenzoyl)-7-(4-methoxyphenyl)cyclohept-2-en-1-one7

This table presents plausible products based on established mechanisms of intramolecular aldol reactions.

Derivatization for Enhanced Functional Diversity

The carbonyl groups and their adjacent α-carbons are prime sites for derivatization, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound with an enolizable proton. nih.gov

For this compound, the protons at the C2 and C7 positions are enolizable. A Mannich reaction could be performed to introduce aminomethyl groups at these positions. Typically, the reaction would involve treating the diketone with formaldehyde and a secondary amine, such as dimethylamine or piperidine, under acidic conditions. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the diketone. wikipedia.org

This would result in the formation of a bis-Mannich base, significantly increasing the functional diversity by introducing two tertiary amine groups into the molecule. These amine functionalities can serve as sites for further modification, alter the solubility and basicity of the compound, and enable coordination with metal ions.

Reactants Reaction Type Product Key Feature
This compound, Formaldehyde, DimethylamineMannich Reaction2,7-Bis(dimethylaminomethyl)-1,8-bis(4-methoxyphenyl)octane-1,8-dioneIntroduction of two tertiary amine groups
This compound, Formaldehyde, PiperidineMannich Reaction2,7-Bis(piperidin-1-ylmethyl)-1,8-bis(4-methoxyphenyl)octane-1,8-dioneIntroduction of two piperidine moieties

This table illustrates potential products from the Mannich reaction, a versatile method for amine functionalization.

Lawesson's reagent (LR) is a widely used thionating agent in organic synthesis for the conversion of carbonyl compounds into the corresponding thiocarbonyls. nih.govchemicalbook.com It is particularly effective for converting ketones into thioketones. nih.govorganic-chemistry.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. organic-chemistry.orgwikipedia.org

The treatment of this compound with Lawesson's reagent would be expected to convert both ketone functionalities into thioketones, yielding 1,8-Bis(4-methoxyphenyl)octane-1,8-dithione. This transformation is typically carried out by heating the reactants in an inert solvent like toluene or xylene. Lawesson's reagent is known for its mildness and high efficiency compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The conversion of the carbonyls to thiocarbonyls dramatically alters the electronic properties and reactivity of these functional groups, opening up new avenues for further chemical transformations.

Reactant Thionating Agent Solvent Product Functional Group Transformation
This compoundLawesson's ReagentToluene1,8-Bis(4-methoxyphenyl)octane-1,8-dithioneC=O → C=S
This compoundPhosphorus Pentasulfide (P₄S₁₀)Xylene1,8-Bis(4-methoxyphenyl)octane-1,8-dithioneC=O → C=S

This table summarizes the thionation reaction, a key method for incorporating sulfur into the molecule.

The dicarbonyl nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems, although the long, flexible octane chain poses a challenge for the formation of simple, small-ring heterocycles.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.orgorganic-chemistry.org While the 1,8-spacing of the carbonyl groups in the target molecule is not suitable for the direct formation of a five-membered ring, this reaction highlights the general reactivity of diketones in forming heterocycles. alfa-chemistry.com

Gewald Aminothiophene Synthesis: The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone, an α-cyanoester, elemental sulfur, and a base. wikipedia.orgorganic-chemistry.org Each of the ketone functionalities in this compound could potentially participate in a Gewald reaction. For instance, reacting the diketone with two equivalents of ethyl cyanoacetate, sulfur, and a base like morpholine could lead to the synthesis of a novel bis(2-aminothiophene) derivative. This would be a powerful method for attaching two highly functionalized heterocyclic rings to the octane backbone.

Synthesis of Large Heterocycles: The reaction of 1,n-dicarbonyl compounds with binucleophiles is a common strategy for synthesizing heterocycles. For example, 1,5-diketones react with hydrazine to form diazepines. By analogy, it is conceivable that this compound could react with a suitable long-chain diamine, such as 1,2-diaminoethane or 1,3-diaminopropane, to form a large macrocyclic di-imine or, after reduction, a diazamacrocycle. Such reactions are highly dependent on reaction conditions that favor intramolecular cyclization over intermolecular polymerization.

Reaction Name Reactants Potential Heterocyclic Product Notes
Gewald ReactionDiketone, Ethyl Cyanoacetate, Sulfur, BaseBis(2-aminothiophene) derivativeForms highly substituted thiophene rings. umich.edu
Diazepine Synthesis AnalogueDiketone, 1,2-Diaminoethane11-membered DiazamacrocycleFormation of large rings is entropically disfavored.

This table outlines potential strategies for using the diketone as a scaffold for building complex heterocyclic structures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular structure of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) groups would likely appear as doublets in the downfield region of the spectrum due to the symmetry of the para-substituted rings. The methoxy (B1213986) (–OCH₃) protons would be anticipated to present as a sharp singlet. The protons of the octane (B31449) chain would exhibit more complex splitting patterns (triplets, multiplets) in the upfield region, with their chemical shifts dependent on their proximity to the carbonyl groups. Integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons, the aromatic carbons (with distinct signals for the ipso, ortho, meta, and para positions relative to the carbonyl group), the methoxy carbons, and the carbons of the octane chain. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.

¹H NMR (Proton) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Aromatic ProtonsData not availabled4HProtons ortho to carbonyl
Aromatic ProtonsData not availabled4HProtons meta to carbonyl
Methoxy ProtonsData not availables6H-OCH₃
Methylene ProtonsData not availablet4H-CH₂- adjacent to C=O
Methylene ProtonsData not availablem8HCentral -CH₂- groups
¹³C NMR (Carbon) Chemical Shift (δ) ppm Assignment
Carbonyl CarbonData not availableC=O
Aromatic CarbonsData not availableQuaternary and CH
Methoxy CarbonData not available-OCH₃
Methylene CarbonsData not available-CH₂-

Two-dimensional NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the sequence of the methylene groups in the octane chain and for assigning the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY could offer insights into its preferred conformation in solution.

Detailed research findings from 2D NMR studies on this specific compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways would likely involve cleavage at the C-C bonds adjacent to the carbonyl groups (α-cleavage), leading to the formation of characteristic fragment ions.

Mass Spectrometry Data Value
Molecular FormulaC₂₂H₂₆O₄
Molecular Weight354.44 g/mol
Predicted [M+H]⁺Data not available
Major Fragment IonsData not available

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the C=O stretching of the aryl ketone. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching vibrations for the aromatic rings, and C-O stretching for the methoxy groups.

IR Absorption Bands Wavenumber (cm⁻¹) Functional Group
C=O StretchData not availableAryl ketone
C-H Stretch (Aromatic)Data not availableAr-H
C-H Stretch (Aliphatic)Data not availableC-H
C=C Stretch (Aromatic)Data not availableAr C=C
C-O StretchData not availableAryl ether

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the flexible octane chain and the spatial orientation of the two 4-methoxyphenyl groups relative to each other. Intermolecular interactions, such as packing forces in the crystal lattice, could also be elucidated.

A search of the scientific literature did not yield any published crystal structures for this specific compound.

Crystallographic Data Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Determination (if chiral derivatives are synthesized)

The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing stereocenters into the octane chain, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute stereochemistry. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. As no chiral derivatives of this compound have been reported in the searched literature, no chiroptical data is available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or matrix effects. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. For a molecule of this size, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would offer a balance between computational cost and accuracy.

Conformational Analysis and Energy Landscapes

The central octane-1,8-dione chain of the molecule allows for significant conformational flexibility. A thorough conformational analysis would be the first step in any theoretical investigation. This involves:

Systematic Search: Rotating the dihedral angles along the C-C bonds of the octane (B31449) chain to identify all possible staggered and eclipsed conformations.

Energy Minimization: Each identified conformer would be subjected to geometry optimization to find its lowest energy state.

Potential Energy Surface (PES): The results would be used to construct a potential energy surface, or energy landscape, which maps the relative energies of all conformers. This landscape would identify the global minimum energy structure (the most stable conformation) and other low-energy local minima that could be populated at room temperature. The flexible nature of the octane chain would likely result in a complex PES with multiple low-energy structures.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Once the minimum energy conformer is identified, its electronic structure can be analyzed. This analysis provides insights into the molecule's stability, reactivity, and optical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For 1,8-Bis(4-methoxyphenyl)octane-1,8-dione, the HOMO would likely be localized on the electron-rich 4-methoxyphenyl (B3050149) rings, while the LUMO might be centered on the carbonyl groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These values help quantify the molecule's susceptibility to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. It would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites for electrophilic attack, and positive potential (blue) elsewhere.

Below is an interactive table representing the type of data that would be generated from such a DFT calculation. Note: These values are hypothetical examples and are not based on actual calculations for the specified compound.

PropertyHypothetical ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-1.8eV
HOMO-LUMO Gap (ΔE)4.7eV
Ionization Potential (I)6.5eV
Electron Affinity (A)1.8eV
Global Hardness (η)2.35eV
Electronegativity (χ)4.15eV

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for confirming experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the molecule's structure and conformational preferences in solution.

IR Spectroscopy: Calculation of vibrational frequencies can predict the infrared spectrum. This would show characteristic peaks for C=O stretching of the ketone groups, C-O-C stretching of the methoxy (B1213986) groups, and various vibrations associated with the aromatic rings and the alkyl chain.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to predict the electronic absorption spectrum. This calculation would identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, likely π → π* transitions within the aromatic system.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics describes the molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent. An MD simulation would involve:

Placing the optimized structure of this compound into a simulation box filled with a chosen solvent (e.g., water, chloroform).

Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Simulating the movement of each atom over time by integrating Newton's equations of motion.

These simulations can reveal how the flexible octane chain folds and moves in solution, how solvent molecules arrange around the solute, and can be used to calculate properties like the radial distribution function to understand solvation shells.

Structure-Activity Relationship (SAR) Modeling (Computational Approaches)

If this compound were part of a series of molecules being tested for a specific biological activity, computational Structure-Activity Relationship (SAR) modeling could be employed. This involves:

Calculating a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) for a library of related compounds.

Using statistical methods to build a mathematical model that correlates these descriptors with the observed biological activity.

This model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are highly effective for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as its synthesis or its reduction. This would involve:

Identifying the reactants, products, and any potential intermediates.

Calculating the geometries and energies of the transition states that connect these species.

Exploration of Biological Activities: in Vitro and Mechanistic Studies

Investigation of Cellular Responses and Modulatory Effects

In vitro and mechanistic studies specifically investigating the anti-proliferative effects of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione on cancer cell lines have not been extensively reported in the reviewed scientific literature.

Scientific literature detailing the antimicrobial modalities of this compound against pathogenic microorganisms is not currently available.

Specific studies on the anti-inflammatory pathways and cytokine modulation capabilities of this compound are not detailed in the available scientific research.

Research has identified this compound, a helioxanthin (B1673044) analogue, as a potent inhibitor of the Hepatitis B virus (HBV). nih.gov The compound has demonstrated the ability to suppress HBV RNA and protein expression, as well as the replication of viral DNA. nih.gov This inhibitory action is effective against both wild-type and lamivudine-resistant strains of the virus. nih.gov

The mechanism of action is distinct from that of typical HBV reverse transcriptase or polymerase inhibitors. nih.gov Studies show that the compound's primary antiviral effect is the inhibition of viral RNA production. Time-course analyses revealed that treatment with this compound first blocks RNA expression, which is subsequently followed by a reduction in viral proteins and DNA. nih.gov This suggests a mechanism that targets the initial stages of viral gene expression rather than the later stages of replication. nih.gov

Table 1: Antiviral Mechanism of this compound Against HBV

Target Effect Consequence
HBV Promoters Inhibition of activity. nih.gov Diminished viral gene expression. nih.gov
Viral RNA Suppression of transcription. nih.gov Blockage of viral RNA production. nih.gov
Viral Proteins Suppression of expression. nih.gov Reduction in viral protein levels. nih.gov
Viral DNA Suppression of replication. nih.gov Halting of new virus formation. nih.gov

The antiviral activity of this compound is intrinsically linked to its immunomodulatory effects within virus-harboring cells. The compound selectively down-regulates critical host hepatocyte nuclear transcription factors, specifically hepatocyte nuclear factor 4 (HNF-4) and hepatocyte nuclear factor 3 (HNF-3), which are necessary for the initiation of viral transcription. nih.gov

This down-regulation occurs post-transcriptionally and is notably observed in HBV-producing cells, with minimal to no effect in HBV-negative cells. nih.gov This selective action suggests that viral factors within the infected cells play a crucial role in mediating this effect, highlighting a sophisticated interaction between the compound and the cellular machinery of infected hosts. By decreasing the binding of these transcription factors to the HBV promoter/enhancer regions, the compound effectively modulates the host's cellular environment to suppress viral activity. nih.gov

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, other relevant enzymes)

Specific research detailing the inhibitory effects of this compound on enzymes such as Cyclooxygenase-2 has not been found in the reviewed scientific literature.

Receptor Binding Affinity and Ligand-Target Interactions

There are no published studies identifying specific biological receptors to which this compound may bind. Data on its binding affinity (such as Ki or IC50 values), selectivity for any particular receptor subtype, or the nature of its interactions (e.g., agonist, antagonist, or allosteric modulator) are not available. Molecular modeling or crystallography studies that could elucidate the specific interactions between this ligand and potential protein targets have not been reported.

Interactions with Nucleic Acids and Proteins (e.g., DNA, enzymes)

Information regarding the potential for this compound to interact with nucleic acids, such as DNA or RNA, is absent from the scientific literature. There are no reports of studies investigating its ability to intercalate, form covalent adducts, or otherwise interfere with the structure or function of genetic material. Similarly, its activity as an inhibitor, activator, or substrate for any specific enzyme has not been documented.

Mechanisms of Action at the Sub-cellular and Molecular Levels

Given the lack of information on its direct molecular targets, the downstream mechanisms of action for this compound at a sub-cellular level are entirely unknown. There is no data on its effects on cellular signaling pathways, gene expression, protein synthesis, or other fundamental cellular processes. In vitro studies using cell lines to determine its potential cytotoxic, cytostatic, or other phenotypic effects have not been published.

Applications in Advanced Materials Science

Precursor for Polymeric Materials (e.g., polyketones, polyesters)

There is no specific information in the scientific literature detailing the use of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione as a monomer for the synthesis of polyketones or polyesters. The synthesis of aromatic polyketones typically involves the polymerization of monomers containing both ketone and activated aromatic functionalities, while polyesters are generally formed from the reaction of diols and diacids or their derivatives. Although the diketone structure of this compound could theoretically be modified to create suitable monomers, no such research has been documented.

Supramolecular Assembly and Self-organization

Research on the supramolecular assembly and self-organization of this compound has not been reported. The long aliphatic chain connecting the two aromatic ketone units could impart a degree of flexibility and specific spatial arrangement that might favor certain self-assembled structures. However, without experimental or computational studies, any discussion of its behavior in supramolecular chemistry remains speculative.

Development of Luminescent and Optoelectronic Materials

No studies have been published on the luminescent or optoelectronic properties of this compound. The presence of the methoxyphenyl groups suggests potential for fluorescence, but the electronic communication between these chromophores through the octane-1,8-dione linker would need to be investigated to determine its suitability for optoelectronic applications.

Integration into Functional Coatings and Thin Films

There is no available research on the integration of this compound into functional coatings or thin films. The physical and chemical properties of this compound, which would be crucial for such applications, have not been characterized in the literature.

Chemosensor Development and Molecular Recognition Systems

The potential of this compound in the development of chemosensors or molecular recognition systems has not been explored in any published work. While the ketone functionalities could potentially act as binding sites for certain analytes, no research has been conducted to investigate or confirm this.

Catalytic Applications and Ligand Design

Role as an Organocatalyst in Organic Transformations

There is no available research on the use of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione as an organocatalyst.

Applications in Asymmetric and Enantioselective Catalysis

There are no published studies on the application of this compound in the field of asymmetric or enantioselective catalysis.

Development of Supported and Recyclable Catalytic Systems

Information regarding the development of supported or recyclable catalytic systems based on this compound is not available in the current scientific literature.

Future Research Directions and Translational Potential

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry provides a fertile ground for developing novel and sustainable methods for the preparation of 1,8-Bis(4-methoxyphenyl)octane-1,8-dione. Traditional synthetic routes for similar diketones often rely on classical reactions such as Friedel-Crafts acylation or Claisen condensation, which may involve harsh conditions and the use of stoichiometric, non-recyclable reagents. vt.edunih.gov Future research should focus on aligning the synthesis of this compound with the principles of green chemistry. numberanalytics.comresearchgate.net

Promising areas for development include:

Catalytic C-H Activation: Direct C-H functionalization strategies represent a highly atom-economical approach to forming the aryl-alkane bonds, potentially reducing the need for pre-functionalized starting materials. chemistryviews.org

Photocatalysis: Visible-light-mediated reactions offer a mild and environmentally benign alternative for constructing dicarbonyl compounds. organic-chemistry.orgresearchgate.net The application of photoredox catalysis could enable new pathways for the synthesis of 1,8-diketones from readily available precursors. rsc.orgrsc.orgacs.org

Biocatalysis: The use of enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions, minimizing waste and energy consumption.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and facilitating easier purification.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Focus
Green CatalysisReduced waste, milder conditions, use of recyclable catalysts. numberanalytics.comDevelopment of efficient heterogeneous or homogeneous catalysts.
PhotocatalysisUse of light as a renewable energy source, high selectivity. organic-chemistry.orgDesign of suitable photosensitizers and optimization of reaction conditions.
BiocatalysisHigh enantioselectivity, operation in aqueous media, biodegradable catalysts.Enzyme screening and engineering for the target transformation.
Flow ChemistryImproved safety, scalability, and process control.Reactor design and optimization for continuous production.

Deepening Mechanistic Understanding of Reactivity and Biological Effects

A thorough understanding of the reactivity and biological interactions of this compound is crucial for its future application. The presence of two ketone functionalities and a flexible alkyl chain suggests a complex conformational landscape and a variety of potential chemical transformations.

Key areas for investigation include:

Keto-Enol Tautomerism: Like other β-diketones, this compound can exist in equilibrium between its diketo and enol forms. mdpi.comruc.dk The position of this equilibrium, influenced by solvent and substituents, is critical as it can dramatically affect the molecule's chemical reactivity and biological activity. ruc.dkresearchgate.net

Conformational Analysis: The eight-carbon chain allows for significant conformational flexibility. Understanding the preferred conformations in different environments will be key to predicting its interaction with biological targets or its packing in solid-state materials.

Biological Screening: Aromatic diketones are known to exhibit a range of biological activities, including anticancer and antimicrobial effects. nih.govscholarsresearchlibrary.commdpi.com Systematic screening of this compound against various cell lines and pathogens could reveal potential therapeutic applications. The methoxy (B1213986) groups, in particular, are known to influence the antioxidant properties of phenolic compounds and could play a significant role in the biological profile of this molecule. researchgate.netnih.govnih.govresearchgate.net

Rational Design of Novel Analogues with Enhanced Specificity and Efficacy

The structure of this compound offers multiple points for modification, allowing for the rational design of analogues with tailored properties. Structure-activity relationship (SAR) studies will be instrumental in optimizing the molecule for specific applications. mdpi.com

Potential modifications for investigation include:

Alkyl Chain Modification: Varying the length and rigidity of the octane (B31449) chain could influence the molecule's flexibility and its ability to bind to specific targets.

Aromatic Ring Substitution: The introduction of different substituents on the phenyl rings, in place of or in addition to the methoxy groups, can modulate electronic properties, solubility, and steric hindrance. This could be used to fine-tune the molecule's biological activity or its properties as a material component.

Bioisosteric Replacement: Replacing the ketone functionalities with other groups, such as oximes or hydrazones, could lead to analogues with different chemical stability and biological target interactions.

Table 2: Strategies for Analogue Design
Modification SitePotential ImpactExample Modifications
Alkyl ChainAltering flexibility, solubility, and binding affinity.Shorter or longer alkyl chains, introduction of double bonds or rings.
Phenyl RingModulating electronic properties, hydrogen bonding capacity, and lipophilicity. nih.govHydroxyl, halogen, or nitro groups at different positions.
Carbonyl GroupChanging reactivity, metal chelation ability, and biological interactions.Conversion to imines, oximes, or thioketones.

Integration into Multifunctional Hybrid Materials

The diaryldiketone motif can serve as a versatile building block for the creation of advanced materials. The ability of the diketone moiety to chelate metals and the potential for the entire molecule to act as a monomer opens up possibilities for its use in materials science.

Future research could explore:

Polymer Synthesis: Aromatic polyketones are a class of high-performance polymers known for their thermal stability and chemical resistance. vt.edursc.orgamerichem.com this compound could be explored as a monomer for the synthesis of novel polyketones with unique properties conferred by the flexible octane linker. oup.comacs.org

Metal-Organic Frameworks (MOFs): The diketone moieties can act as ligands for metal ions, potentially forming novel MOFs with interesting porous structures and catalytic or sensing capabilities.

Luminescent Materials: Diketone derivatives are known to be components of luminescent materials, particularly in complexes with lanthanide ions. mdpi.com The integration of this compound into such systems could lead to new phosphors or sensors.

Hybrid Materials: The compound could be incorporated into inorganic matrices, such as silica (B1680970) or clays, to create organic-inorganic hybrid materials with combined properties. researchgate.net

Exploration of Emerging Analytical and Computational Techniques

The comprehensive characterization of this compound and its future analogues will require the application of a suite of advanced analytical and computational methods.

Advanced Spectroscopy and Spectrometry: While standard techniques like NMR, IR, and mass spectrometry are essential for basic characterization, more advanced methods could provide deeper insights. scholarsresearchlibrary.commdpi.comijrbat.in For instance, solid-state NMR could elucidate the structure and dynamics in the solid phase, while advanced mass spectrometry techniques can be used to study reaction mechanisms. acs.org

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive information about the molecule's conformation and packing in the solid state, which is invaluable for understanding its properties and for computational modeling.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's geometry, electronic structure, and reactivity. researchgate.netresearchgate.netnih.govacs.org These theoretical studies can guide synthetic efforts and help in interpreting experimental results, accelerating the design of new analogues and materials.

The exploration of these future research directions will be crucial in elucidating the fundamental properties of this compound and harnessing its potential for the development of new technologies and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.